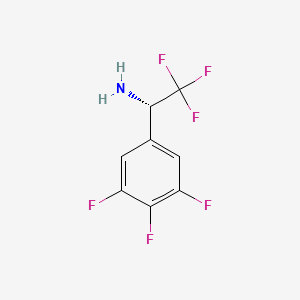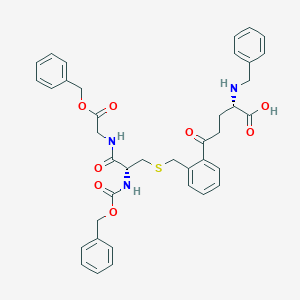
N-Cbz-O-benzyl-gamma-L-glutamyl-S-benzyl-L-cysteinyl-glycine benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-O-benzyl-gamma-L-glutamyl-S-benzyl-L-cysteinyl-glycine benzyl ester involves multiple steps, starting with the protection of amino and carboxyl groups to prevent unwanted reactions. The process typically includes:
Protection of the amino group: Using a benzyloxycarbonyl (Cbz) group.
Protection of the carboxyl group: Using benzyl esters.
Formation of peptide bonds: Through coupling reactions between the protected amino acids.
Deprotection: Removal of the protective groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision. The process ensures high purity and consistency, which is crucial for research applications .
Análisis De Reacciones Químicas
Types of Reactions
N-Cbz-O-benzyl-gamma-L-glutamyl-S-benzyl-L-cysteinyl-glycine benzyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of sulfhydryl groups to disulfides.
Reduction: Reduction of disulfides back to sulfhydryl groups.
Substitution: Replacement of protective groups with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acidic or basic conditions to remove protective groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while reduction will yield free thiol groups.
Aplicaciones Científicas De Investigación
N-Cbz-O-benzyl-gamma-L-glutamyl-S-benzyl-L-cysteinyl-glycine benzyl ester is widely used in various scientific research fields:
Chemistry: As a reference compound for chemical identification and quantitative analysis.
Biology: In metabolic research to study pathways in vivo using stable isotope labeling.
Medicine: For imaging, diagnosis, and newborn screening.
Industry: As a standard for environmental pollutant detection in air, water, soil, sediment, and food.
Mecanismo De Acción
The mechanism of action of N-Cbz-O-benzyl-gamma-L-glutamyl-S-benzyl-L-cysteinyl-glycine benzyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, such as forming peptide bonds and interacting with enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Gamma-L-glutamyl-L-cysteine: A dipeptide found in animals, plants, fungi, and some bacteria.
L-cysteinyl-glycine: Another related compound with similar structural properties.
Uniqueness
N-Cbz-O-benzyl-gamma-L-glutamyl-S-benzyl-L-cysteinyl-glycine benzyl ester stands out due to its complex structure and high purity, making it suitable for advanced research applications. Its unique protective groups and stable isotope labeling enhance its versatility in various scientific fields.
Propiedades
Fórmula molecular |
C39H41N3O8S |
|---|---|
Peso molecular |
711.8 g/mol |
Nombre IUPAC |
(2S)-2-(benzylamino)-5-oxo-5-[2-[[(2R)-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]-2-(phenylmethoxycarbonylamino)propyl]sulfanylmethyl]phenyl]pentanoic acid |
InChI |
InChI=1S/C39H41N3O8S/c43-35(21-20-33(38(46)47)40-22-28-12-4-1-5-13-28)32-19-11-10-18-31(32)26-51-27-34(42-39(48)50-25-30-16-8-3-9-17-30)37(45)41-23-36(44)49-24-29-14-6-2-7-15-29/h1-19,33-34,40H,20-27H2,(H,41,45)(H,42,48)(H,46,47)/t33-,34-/m0/s1 |
Clave InChI |
MUJGMEZMOVHHCX-HEVIKAOCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN[C@@H](CCC(=O)C2=CC=CC=C2CSC[C@@H](C(=O)NCC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CNC(CCC(=O)C2=CC=CC=C2CSCC(C(=O)NCC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


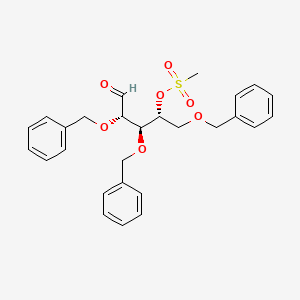
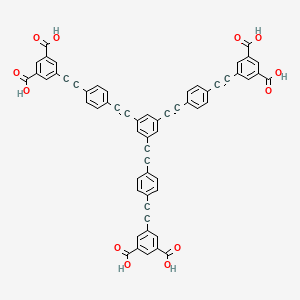
![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)
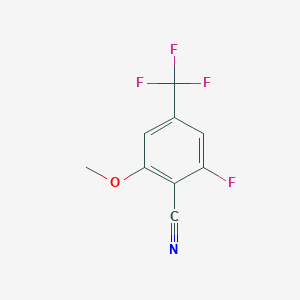
![5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol](/img/structure/B12840861.png)
![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)
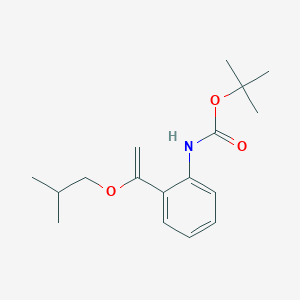
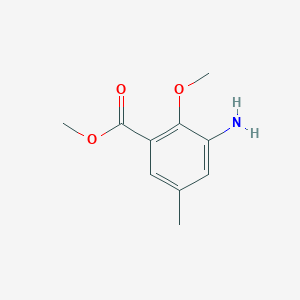

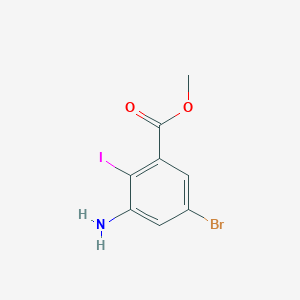
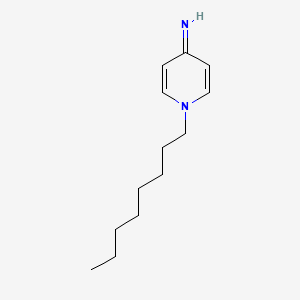
![2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide](/img/structure/B12840884.png)
